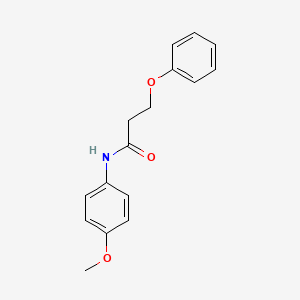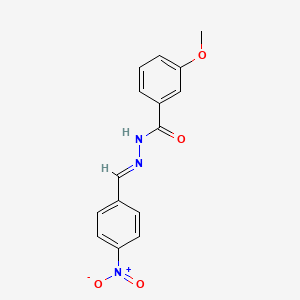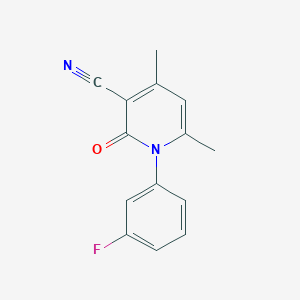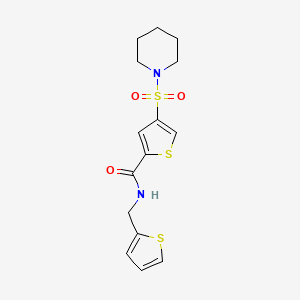
N-(4-methoxyphenyl)-3-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-3-phenoxypropanamide is a chemical compound that has been the subject of various scientific investigations. These studies have focused on its synthesis, molecular structure, chemical reactions, physical properties, and chemical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes that yield high purity and high yield products, indicating a lack of side reactions and by-products. Techniques such as 1H NMR and mass spectral data are commonly used to confirm the chemical structures of synthesized compounds (Velupillai, Shingare, & Mane, 2015).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using X-ray single crystal diffraction techniques, IR spectroscopy, and quantum chemical computation, revealing detailed geometrical parameters and crystallization systems. These analyses are supported by density functional theory (DFT) calculations to provide insights into the electronic properties such as HOMO and LUMO energies (Demir et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds similar to this compound have been evaluated through molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans. These studies often explore antioxidant properties using tests like DPPH free radical scavenging (Demir et al., 2015).
Mécanisme D'action
Target of Action
N-(4-methoxyphenyl)-3-phenoxypropanamide and its derivatives have been identified as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in the progression of triple-negative breast cancer (TNBC), a subtype of breast cancer that lacks the expression of HER2, progesterone receptors, or estrogen receptors .
Mode of Action
The compound interacts with its targets (EGFR and VEGFR-2) in a manner that results in strong electronic characteristics . The molecules’ levels of affinity for the target proteins vary, with the highest binding affinities demonstrated by certain complexes . The interaction of the molecules in the domain of the EGFR and VEGFR-2 receptors is better understood through molecular dynamic simulation of the complex .
Biochemical Pathways
The compound’s interaction with its targets affects the biochemical pathways associated with the progression of TNBC . .
Pharmacokinetics
The compound and its derivatives meet the Absorption, Distribution, Metabolism, and Excretion (ADMET) and drug-likeness requirements without a single instance of Lipinski’s rule of five violations . This suggests that the compound has good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of EGFR and VEGFR-2, which are associated with the progression of TNBC . This inhibition could potentially slow down or halt the progression of this subtype of breast cancer.
Safety and Hazards
Orientations Futures
Future research could focus on further understanding the properties and potential applications of “N-(4-methoxyphenyl)-3-phenoxypropanamide”. For instance, research could explore whether substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles represent a common pharmacophore for substrate selective inhibition of linoleate oxygenase activity of ALOX15 .
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-19-14-9-7-13(8-10-14)17-16(18)11-12-20-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTBXPAYXVPCLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-acetyl-2-morpholinyl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5605854.png)
![5-[(3,4-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5605870.png)


![N-1,9-dioxaspiro[5.5]undec-4-yl-3-(phenylsulfonyl)propanamide](/img/structure/B5605886.png)
![2-(4-chlorophenyl)-N'-[4-methoxy-3-(4-thiomorpholinylmethyl)benzylidene]acetohydrazide](/img/structure/B5605897.png)
![6-ethyl-4-methyl-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-quinazolinamine](/img/structure/B5605910.png)
![2-[2-(4-methoxy-4-phenylpiperidin-1-yl)-2-oxoethyl]-2-azaspiro[4.4]nonan-3-one](/img/structure/B5605915.png)
![8-[(4-methoxy-3-nitrobenzyl)thio]quinoline](/img/structure/B5605927.png)
![2-hydroxy-5-[(2-iodobenzylidene)amino]benzoic acid](/img/structure/B5605932.png)
![3-{5-[3-(benzyloxy)propyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5605939.png)

![1-[(dimethylamino)sulfonyl]-N-{1-[4-(4-morpholinyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5605952.png)
